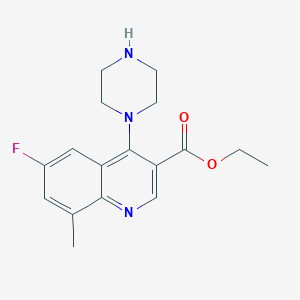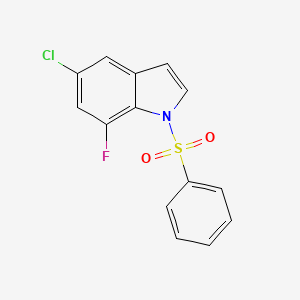
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of chloro, fluoro, and phenylsulfonyl groups to the indole core enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable indole derivative.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the indole ring using halogenating agents such as thionyl chloride or fluorine gas.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation can produce indole-2,3-diones.
Applications De Recherche Scientifique
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-7-fluoro-1,3-benzoxazole
- 5-Chloro-7-fluoro-1,3-benzodioxole
- 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid
Uniqueness
5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is unique due to the combination of chloro, fluoro, and phenylsulfonyl groups on the indole core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H9ClFNO2S |
|---|---|
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-chloro-7-fluoroindole |
InChI |
InChI=1S/C14H9ClFNO2S/c15-11-8-10-6-7-17(14(10)13(16)9-11)20(18,19)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
QIIYYUJRBPKLHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
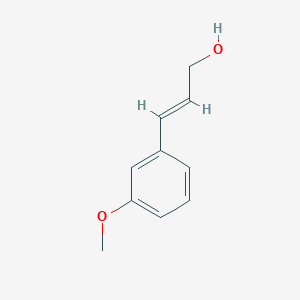
![1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-](/img/structure/B12112844.png)

![N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B12112860.png)
![3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12112870.png)
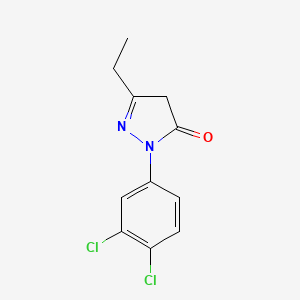
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
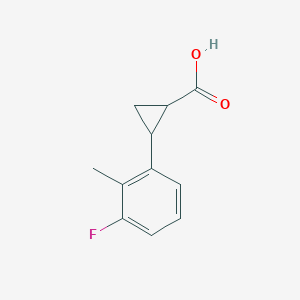

![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)
